molecular formula C9H15NO B12577483 N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine CAS No. 185043-21-4

N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine

Cat. No.: B12577483
CAS No.: 185043-21-4
M. Wt: 153.22 g/mol
InChI Key: QTSSVVDLIHWTSN-HTQZYQBOSA-N
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Description

N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[5.2.0]nonane ring system with a hydroxylamine functional group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine can be achieved through several synthetic routes. One common method involves the intramolecular N-alkylation of a suitable precursor in the presence of a base . This reaction typically requires specific conditions, such as controlled temperature and the use of an appropriate solvent, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The bicyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing various biochemical processes. Additionally, the bicyclic structure allows the compound to fit into specific enzyme active sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.

    8-Azabicyclo[3.2.1]octane derivatives: These compounds have a different bicyclic framework but exhibit similar biological activities.

Uniqueness

N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine is unique due to its specific bicyclic structure and the presence of the hydroxylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

185043-21-4

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

N-[(1R,7R)-8-bicyclo[5.2.0]nonanylidene]hydroxylamine

InChI

InChI=1S/C9H15NO/c11-10-9-6-7-4-2-1-3-5-8(7)9/h7-8,11H,1-6H2/t7-,8-/m1/s1

InChI Key

QTSSVVDLIHWTSN-HTQZYQBOSA-N

Isomeric SMILES

C1CC[C@@H]2CC(=NO)[C@@H]2CC1

Canonical SMILES

C1CCC2CC(=NO)C2CC1

Origin of Product

United States

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